![molecular formula C14H22N2O2 B2873310 tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate CAS No. 2155840-68-7](/img/structure/B2873310.png)

tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

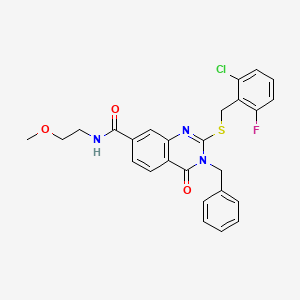

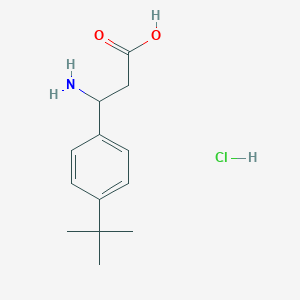

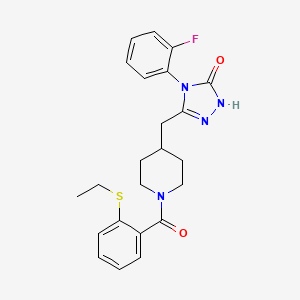

“tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate” is a complex organic compound. It is related to tert-butyl carbamate, which has the molecular formula C5H11NO2 . The compound is used in various chemical reactions, particularly in the synthesis of N-Boc-protected anilines .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for tert-butyl carbamate is LFKDJXLFVYVEFG-UHFFFAOYSA-N .Applications De Recherche Scientifique

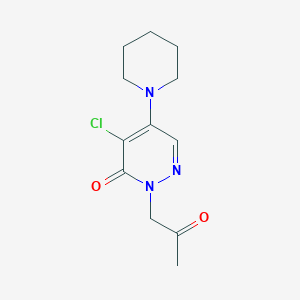

Antibiotic Synthesis

This compound is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has shown strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa .

Organic Synthesis

The tert-butyl group is utilized in chemical transformations due to its unique reactivity pattern. It plays a role in biosynthetic and biodegradation pathways, and its application extends to biocatalytic processes .

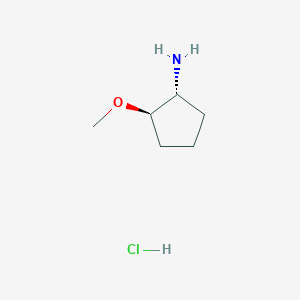

Palladium-Catalyzed Synthesis

tert-Butyl carbamate: is used in the palladium-catalyzed synthesis of N-Boc-protected anilines, which are valuable intermediates in the production of various pharmaceuticals and fine chemicals .

Synthesis of Biologically Active Compounds

The tert-butyl group is involved in the synthesis of potential precursors to biologically active natural products like Indiacen A and Indiacen B . These compounds have been synthesized with good yield and selectivity starting from commercially available materials .

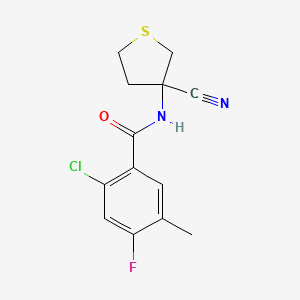

Anticonvulsant and Analgesic Activity

A derivative of tert-butyl carbamate, specifically tert-butyl ®-(1-(benzylamino)-3-methoxy-1-oxopropyl)carbamate , is related to lacosamide , which has a dual mechanism underlying its anticonvulsant and analgesic activity. It enhances slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) .

Propriétés

IUPAC Name |

tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,9,15H2,1-4H3,(H,16,17)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDKWHXLDRAEJG-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CN)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CN)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2873234.png)

![(2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2873235.png)

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid](/img/structure/B2873238.png)